4-Chloro-2-phenyl[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by the presence of a chloro group at the 4th position and a phenyl group at the 2nd position of the benzofuro[3,2-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzofuran with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine, which can exhibit different physical and chemical properties .
Scientific Research Applications
4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine has found applications in several scientific research areas:
Medicinal Chemistry: The compound has been investigated for its potential anticancer activity.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to these targets is influenced by its structural features, such as the chloro and phenyl groups .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-bromothieno[3,2-d]pyrimidine: This compound shares a similar core structure but with a bromine atom at the 6th position.
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine: This derivative has a methyl group instead of a phenyl group at the 2nd position.
Uniqueness
4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H9ClN2O |
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Molecular Weight |
280.71 g/mol |
IUPAC Name |
4-chloro-2-phenyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN2O/c17-15-14-13(11-8-4-5-9-12(11)20-14)18-16(19-15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
AFNALEGCHSTFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Origin of Product |
United States |
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